tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNCYATSGIUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate starting materials, which include a pyrrole derivative and an oxazine precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the bicyclic structure.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate can be compared with other similar compounds, such as :
tert-butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate: This compound has a similar bicyclic structure but differs in stereochemistry.
tert-butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate:
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to its analogs.
Biological Activity
Tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate is an organic compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This compound has garnered attention for its possible applications in pharmaceuticals and its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 1932546-67-2
The compound features a morpholine ring fused with a pyrrolidine-like system, which contributes to its structural complexity and potential reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of Enzyme Activity
- Alteration of Receptor Signaling Pathways
Biological Activity Data
Research indicates that this compound may exhibit a range of biological activities, particularly in the context of medicinal applications. Below is a summary table detailing the biological activities reported in various studies.
Case Study 1: Anticancer Potential
A study investigating the cytotoxic effects of various pyrrole derivatives, including this compound, revealed promising results against HepG2 liver cancer cells. The compound was subjected to resazurin assays to evaluate cell viability and proliferation rates, demonstrating significant inhibition at concentrations of 100 and 200 µg/mL.
Case Study 2: Antioxidant Activity Assessment
In another study focused on the antioxidant properties of pyrrole derivatives, this compound was tested using the DPPH assay. Results indicated that the compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For example:
- Synthesis of Derivatives : Variants such as tert-butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate have been synthesized and evaluated for improved efficacy against specific pathogens due to their enhanced reactivity through functional group modifications.
- Docking Studies : Computational docking studies have been employed to predict the binding modes of these compounds with target proteins, providing insights into their mechanisms of action and guiding further drug development efforts.
Q & A
Q. Basic
- PPE : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use P95 respirators for particulate protection or OV/AG/P99 filters for vapor exposure .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid discharge into drains .
Methodological Note : Conduct a risk assessment based on the compound’s acute toxicity data (limited in evidence) and prioritize fume hood use for synthesis steps.
What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Advanced
Challenges include:
- Disorder in Saturated Rings : The octahydropyrrolo-morpholine core may exhibit conformational flexibility, leading to disordered regions. Mitigate by collecting low-temperature (<100 K) diffraction data .
- Twinned Crystals : Use SHELXL’s twin refinement tools or alternative software (e.g., PLATON) to model twinning operators .
Case Study : For the related compound tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) were critical for stabilizing the crystal lattice .
What pharmacological applications are associated with pyrrolo-morpholine derivatives?
Advanced
These derivatives are explored as α2-adrenergic receptor agonists and modulators of neurotransmitter systems. For example, phenylmorpholine analogs show binding affinity for adrenergic receptors, suggesting potential in treating hypertension or anxiety disorders .
Research Gap : Limited data exist on the specific bioactivity of This compound. Prioritize in vitro receptor-binding assays to map its pharmacological profile.
How can researchers resolve contradictions in synthetic yield data across literature reports?
Advanced
Contradictions may arise from:
- Reagent Purity : Impurities in Boc-protected intermediates (e.g., tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, CAS 1358783-18-2) can reduce yields. Use HPLC to verify intermediate purity .
- Reaction Monitoring : Employ TLC or in situ IR to track reaction progress and optimize stoichiometry .
Case Example : Fischer indolization of tert-butyl pyrrolidine-2,3-dione yielded 58% product in one study; discrepancies may stem from variations in indole precursor reactivity .
What crystallographic software and pipelines are recommended for structural determination?
Q. Advanced
- Structure Solution : Use SHELXD for experimental phasing or SHELXS for direct methods, particularly for small-molecule structures .
- Refinement : SHELXL is preferred for high-resolution data due to its robust parameterization of anisotropic displacement and hydrogen-bond constraints .
Workflow : Integrate with Olex2 or WinGX for visualization and validation.
How do hydrogen-bonding networks influence the compound’s solid-state properties?
Advanced
In derivatives like tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, N–H⋯O and C–H⋯O interactions form 3D networks that stabilize the crystal lattice. These interactions also affect solubility and melting behavior .
Methodological Tip : Use Mercury (CCDC) to analyze packing diagrams and quantify intermolecular interactions.
How can reaction conditions be optimized to improve stereochemical outcomes?
Q. Advanced
- Stereocontrol : Use chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric synthesis of morpholine rings.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
Example : For tert-butyl pyrrolidine-dione derivatives, microwave-assisted synthesis reduced reaction time and improved diastereoselectivity .
How does this compound compare structurally and functionally to its pyrrolo-pyridine analogs?
Q. Advanced
- Structural : Pyrrolo-pyridines (e.g., tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate, CAS 159877-36-8) replace the morpholine oxygen with a nitrogen, altering electronic properties and hydrogen-bonding capacity .
- Functional : Pyridine analogs may exhibit enhanced basicity, impacting solubility and receptor-binding kinetics compared to morpholine derivatives .
Research Direction : Perform DFT calculations to compare charge distribution and predict bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
